1-(4-Chloro-3-isopropoxyphenyl)ethanamine
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Overview
Description
1-(4-Chloro-3-isopropoxyphenyl)ethanamine is an organic compound with a unique structure characterized by a chloro group, an isopropoxy group, and an ethanamine moiety attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-isopropoxyphenyl)ethanamine typically involves the reaction of 4-chloro-3-isopropoxybenzaldehyde with an appropriate amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-3-isopropoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
1-(4-Chloro-3-isopropoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-isopropoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
- 1-(4-Chloro-3-methoxyphenyl)ethanamine
- 1-(4-Chloro-3-ethoxyphenyl)ethanamine
- 1-(4-Chloro-3-propoxyphenyl)ethanamine
Comparison: 1-(4-Chloro-3-isopropoxyphenyl)ethanamine is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs with different alkoxy groups. This uniqueness makes it a valuable compound for specific applications and research studies .
Properties
IUPAC Name |
1-(4-chloro-3-propan-2-yloxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-7(2)14-11-6-9(8(3)13)4-5-10(11)12/h4-8H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGVACPCCDWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(C)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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